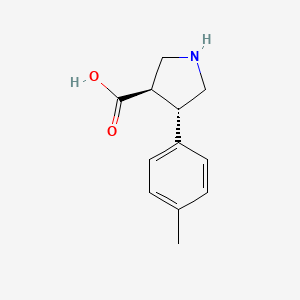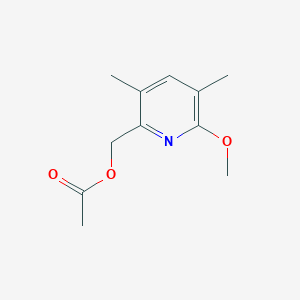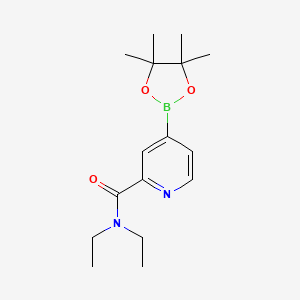
A-D-Glucopyranosyl iodide, tetrabenzoate (9CI)
Vue d'ensemble
Description
A-D-Glucopyranosyl iodide, tetrabenzoate (9CI): is a chemical compound with the molecular formula C34H27IO9 and a molecular weight of 706.48 g/mol . It is a derivative of glucopyranose, where the hydroxyl groups are replaced with iodide and benzoate groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) typically involves the iodination of glucopyranose followed by esterification with benzoic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The benzoate groups can be hydrolyzed to yield the corresponding carboxylic acids and glucopyranose derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols. Conditions often involve solvents like acetonitrile and bases like sodium hydroxide.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted glucopyranosyl derivatives.
Ester Hydrolysis: The major products are benzoic acid and glucopyranose derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study carbohydrate metabolism and enzyme interactions. Its derivatives are often used as probes to investigate the activity of glycosidases and other carbohydrate-processing enzymes .
Medicine: In medicine, A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) and its derivatives are explored for their potential therapeutic applications. They can serve as precursors for the synthesis of glycosylated drugs and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) involves its interaction with various molecular targets. The iodide and benzoate groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, its derivatives can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function .
Comparaison Avec Des Composés Similaires
A-D-Glucopyranosyl chloride, tetrabenzoate: Similar structure but with a chloride group instead of iodide.
A-D-Glucopyranosyl bromide, tetrabenzoate: Similar structure but with a bromide group instead of iodide.
Uniqueness: A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is unique due to the presence of the iodide group, which imparts distinct reactivity and properties compared to its chloride and bromide analogs. The iodide group can participate in specific substitution reactions that are not as favorable with chloride or bromide, making this compound particularly valuable in certain synthetic applications .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27IO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAQAMMNGFXDKS-RLXMVLCYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27IO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide](/img/structure/B3239962.png)





![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)

![{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide](/img/structure/B3240007.png)
